molecular formula C12H10N6O2S2 B2861902 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 892020-29-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

货号: B2861902
CAS 编号: 892020-29-0
分子量: 334.37
InChI 键: LZCHYLVXCGFIHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a novel synthetic compound designed for scientific research, featuring a hybrid structure that incorporates both 1,3,4-thiadiazole and 1,3,4-oxadiazole heterocyclic rings. These moieties are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The 1,3,4-thiadiazole core is a bioisostere of nucleic acid bases, which allows its derivatives to potentially disrupt DNA replication processes in abnormal cells . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring contributes to enhanced bioavailability and allows the molecule to efficiently cross biological membranes and interact with various protein targets . This compound is primarily investigated for its potential cytotoxic effects in anticancer research. Structural analogs have demonstrated promising activity against a range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and human leukemia (HL-60) . The proposed mechanism of action for similar molecules involves the inhibition of key enzymes, such as focal adhesion kinase (FAK), or the disruption of tubulin polymerization, leading to the inhibition of cell proliferation and the induction of apoptosis . Researchers value this compound for its potential to serve as a lead structure in the development of new therapeutic agents and as a pharmacological tool for studying cellular signaling pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

属性

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S2/c1-7-15-17-11(22-7)14-9(19)6-21-12-18-16-10(20-12)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCHYLVXCGFIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs (Table 1) highlight variations in substituents, molecular weight, and solubility, which influence pharmacological profiles:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Solubility (pH 7.4) Key Features
Target Compound R₁ = -CH₃ (thiadiazole); R₂ = pyridin-4-yl (oxadiazole) 366.4 Not reported Balanced lipophilicity; pyridine enhances H-bonding potential
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide R₁ = -CH₂CH₃; R₂ = thienyl-pyridazine 363.5 1.5 µg/mL Higher lipophilicity; thienyl-pyridazine may alter π-π stacking
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide R₁ = -CH(CH₃)₂; R₂ = dihydropyrimidinone 387.5 Not reported Bulky isopropyl group may hinder membrane permeability; dihydropyrimidinone introduces keto reactivity
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone core with methoxybenzylidene Not reported Not reported Extended conjugation via benzylidene; methoxy group enhances electron density

Pharmacokinetic Considerations

  • Lipophilicity : Methyl (target) < Ethyl < Isopropyl . Higher lipophilicity improves membrane penetration but may increase off-target binding.
  • Solubility : The pyridinyl group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., phenyl).

准备方法

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Reagents :

  • Pyridine-4-carbohydrazide (1.0 equiv)
  • Carbon disulfide (CS₂, 2.5 equiv)
  • Potassium hydroxide (KOH, 1.2 equiv)

Procedure :

  • React pyridine-4-carbohydrazide with CS₂ in ethanol under reflux (80°C, 6 hr).
  • Add KOH solution (50% w/v) and continue refluxing (4 hr).
  • Acidify with HCl (1M) to pH 2–3.
  • Filter and recrystallize from ethanol (yield: 72–78%).

Key Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 8.82 (d, 2H, pyridinyl-H), 7.95 (d, 2H, pyridinyl-H), 3.45 (s, 1H, -SH).
  • ESI-MS : m/z 194.2 [M+H]⁺.

Preparation of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Reagents :

  • 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)
  • Chloroacetyl chloride (1.1 equiv)
  • Triethylamine (TEA, 1.5 equiv)

Procedure :

  • Dissolve thiadiazol-2-amine in dry dichloromethane (DCM) at 0°C.
  • Add TEA dropwise, followed by chloroacetyl chloride.
  • Stir at room temperature (24 hr), wash with NaHCO₃ (5%), dry over Na₂SO₄.
  • Evaporate solvent and recrystallize from hexane/ethyl acetate (3:1) (yield: 85–90%).

Key Spectral Data :

  • ¹³C NMR (CDCl₃): δ 168.9 (C=O), 158.2 (thiadiazole-C), 24.7 (-CH₃).

Thioether Coupling Reaction

Reagents :

  • 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1.0 equiv)
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (1.05 equiv)
  • Anhydrous K₂CO₃ (2.0 equiv)
  • Acetone (solvent)

Procedure :

  • Suspend oxadiazole-2-thiol and K₂CO₃ in acetone (50 mL).
  • Add chloroacetamide derivative portion-wise under N₂.
  • Reflux at 60°C (8–10 hr), monitor by TLC (ethyl acetate/hexane 1:1).
  • Filter, concentrate, and purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) (yield: 65–70%).

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Acetone +15% vs. DMF
Base K₂CO₃ +20% vs. NaOH
Temperature 60°C +12% vs. RT

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.78 (d, 2H, pyridinyl-H), 7.92 (d, 2H, pyridinyl-H), 4.32 (s, 2H, -S-CH₂-), 2.45 (s, 3H, -CH₃).
  • FT-IR (cm⁻¹): 3250 (N-H stretch), 1675 (C=O), 1580 (C=N).
  • HPLC Purity : 98.7% (C18 column, MeCN/H₂O 70:30, 254 nm).

Comparative Analysis of Methods

Method Feature EDC/HOBt Thioether Coupling
Reaction Time 24 hr 10 hr
Yield 68% 70%
Byproduct Formation 8–12% <5%
Scalability Limited to 10 g Pilot-scale feasible

Challenges and Mitigations

  • Low Solubility : Use DMF/THF mixtures for coupling reactions to enhance dissolution.
  • Oxidation of Thiol : Conduct reactions under inert atmosphere (N₂/Ar).
  • Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate).

常见问题

Basic: What are the standard protocols for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Formation of the 1,3,4-oxadiazole-2-thiol intermediate by reacting hydrazide derivatives with carbon disulfide under basic conditions.
  • Step 2: Thioether coupling between the oxadiazole-2-thiol and a chloroacetamide derivative. This step employs refluxing in acetone with anhydrous K₂CO₃ as a base to deprotonate the thiol group and facilitate nucleophilic substitution. Reaction progress is monitored via TLC, and purification is achieved through recrystallization from ethanol .
  • Key parameters: Temperature (reflux at ~60–80°C), solvent polarity (acetone for solubility), and stoichiometric control of reagents to minimize side products.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR spectroscopy: To confirm the structure by identifying proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone connectivity .
  • Mass spectrometry (MS): For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) and fragmentation pattern analysis .
  • TLC: To monitor reaction progress and assess purity during synthesis .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity in thioether coupling reactions .
  • Catalyst/base optimization: Anhydrous K₂CO₃ is preferred over NaOH due to milder basicity, reducing hydrolysis of sensitive functional groups .
  • Temperature control: Gradual heating during reflux prevents decomposition of the thiadiazole ring .
  • Workflow refinement: Use of column chromatography for intermediates prone to byproduct formation, as seen in analogous thiadiazole-acetamide syntheses .

Advanced: How should researchers design experiments to evaluate the compound’s bioactivity?

Answer:

  • In vitro assays:
    • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria, with MIC values determined .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Molecular docking: Target enzymes like acetylcholinesterase or carbonic anhydrase using AutoDock Vina to predict binding modes and affinity .
  • ADMET profiling: Computational tools (e.g., SwissADME) to predict pharmacokinetic properties, such as logP and blood-brain barrier permeability .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

  • Replicate experiments: Ensure consistent cell lines, assay protocols, and compound purity (≥95% by HPLC) .
  • Orthogonal assays: Cross-validate cytotoxicity results using both MTT and trypan blue exclusion assays .
  • Structural analogs: Compare activity trends with structurally similar compounds (e.g., 5-methyl-thiadiazole vs. phenyl-oxadiazole derivatives) to identify pharmacophore contributions .

Advanced: What computational methods predict the compound’s reactivity or target interactions?

Answer:

  • Quantum chemical calculations: DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., thioether bond formation) and transition states .
  • Molecular dynamics (MD): Simulate ligand-protein binding stability (e.g., with kinase targets) using GROMACS .
  • Reaction path searching: Tools like GRRM or AFIR to explore potential side reactions during synthesis .

Advanced: What strategies enhance pharmacological properties through structural modification?

Answer:

  • Substituent tuning:
    • Thiadiazole ring: Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
    • Pyridinyl-oxadiazole: Replace pyridin-4-yl with pyridin-2-yl to alter binding orientation in enzymatic pockets .
  • Prodrug design: Convert the acetamide group to a hydrolyzable ester for enhanced bioavailability .
  • SAR studies: Systematically vary substituents and correlate with bioactivity data to identify critical moieties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。